

Application Notes and Protocols for the Spectrophotometric Determination of Phenazopyridine in Solution

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Compound of Interest

Compound Name: PHENAZ

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Introduction

Phenazopyridine is a urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections and other urinary disorders.^[1] Accurate and reliable quantification of **phenazopyridine** in various solutions is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and drug development. This document provides detailed application notes and experimental protocols for the determination of **phenazopyridine** using UV-Visible spectrophotometry, a widely accessible and robust analytical technique.

The protocols outlined below are based on validated methods and offer guidance on direct UV-Visible spectrophotometry and a colorimetric method for the quantification of **phenazopyridine**.^{[2][3]}

Principle of Spectrophotometric Determination

Spectrophotometry is based on the principle that chemical compounds absorb light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light

through the solution. This relationship allows for the quantitative determination of a substance by measuring its absorbance at a specific wavelength.

Phenazopyridine, an azo dye, exhibits a distinct color and absorbs light in the visible region of the electromagnetic spectrum. Its concentration in a solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λ_{max}).^[2]

Experimental Protocols

Protocol 1: Direct UV-Visible Spectrophotometric Determination

This protocol describes the direct measurement of **phenazopyridine** absorbance in an aqueous solution.

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double or single beam)
- Matched quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- **Phenazopyridine Hydrochloride** (Reference Standard)
- Distilled or deionized water

2. Preparation of Standard Solutions

- **Stock Standard Solution** (e.g., 100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Phenazopyridine Hydrochloride** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of distilled water and then dilute to the mark with distilled water. Mix thoroughly.^[4]

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with distilled water. For a linear range of 1-15 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute to volume with distilled water.[5]

3. Preparation of Sample Solution

- For pharmaceutical formulations (e.g., tablets), accurately weigh and finely powder a representative number of tablets (e.g., 20).
- Transfer a portion of the powder, equivalent to a known amount of **phenazopyridine** hydrochloride (e.g., 100 mg), to a volumetric flask (e.g., 200 mL).[2]
- Add a suitable solvent (e.g., methanol or water) and sonicate for approximately 10-15 minutes to ensure complete dissolution.[2][4]
- Dilute to the mark with the solvent and mix well.
- Filter the solution to remove any insoluble excipients.
- Make an appropriate dilution of the filtered solution with distilled water to bring the concentration of **phenazopyridine** within the linear range of the calibration curve.

4. Spectrophotometric Measurement

- Set the spectrophotometer to scan a wavelength range (e.g., 200-600 nm) to determine the λ_{max} of **phenazopyridine**. The reported λ_{max} is approximately 422 nm.[2]
- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Use distilled water as the blank to zero the instrument.
- Measure the absorbance of each working standard solution and the sample solution.
- Construct a calibration curve by plotting the absorbance of the working standards versus their corresponding concentrations.

- Determine the concentration of **phenazopyridine** in the sample solution using the regression equation of the calibration curve.

Protocol 2: Colorimetric Determination using a Diazonium Salt

This protocol involves a chemical reaction to produce a colored derivative, which can enhance sensitivity and specificity.

1. Instrumentation and Reagents

- Same as Protocol 1, with the addition of:
- 4-Aminobenzene sulfonic acid (PABSA)
- Sodium nitrite
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ice bath

2. Preparation of Reagents

- Diazonium Salt of PABSA: Prepare fresh by reacting PABSA with sodium nitrite in an acidic medium at low temperature (ice bath).

3. Experimental Procedure

- Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of **phenazopyridine** as described in Protocol 1. Prepare the sample solution as described in Protocol 1.
- Color Development: To an aliquot of the standard or sample solution, add the freshly prepared diazonium salt of PABSA. An azo derivative with a red color will be formed.
- Spectrophotometric Measurement:

- Determine the λ_{max} of the colored derivative, which is reported to be around 508 nm.[5]
- Measure the absorbance of the standards and the sample at this λ_{max} against a reagent blank.
- Construct a calibration curve and determine the concentration of **phenazopyridine** in the sample.

Data Presentation

The quantitative data obtained from the spectrophotometric analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Optical Characteristics and Validation Parameters

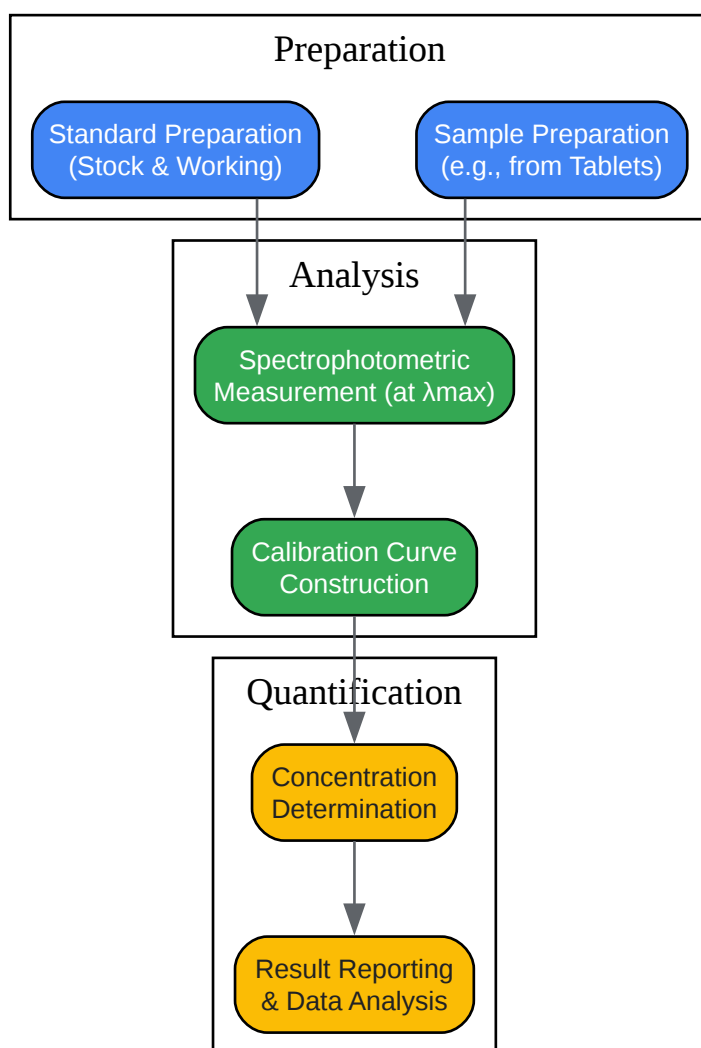
Parameter	Direct UV-Vis Method	Colorimetric Method (Diazonium Salt)
λ_{max} (nm)	~422[2]	~508[5]
Linear Range ($\mu\text{g/mL}$)	1-14[4][6][7]	1-15[5]
Correlation Coefficient (r^2)	> 0.999	> 0.999
Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Report Value	Report Value
Limit of Detection (LOD) ($\mu\text{g/mL}$)	Report Value	Report Value
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	Report Value	Report Value
Recovery (%)	Report Value	95.5

Table 2: Analysis of a Pharmaceutical Formulation

Sample ID	Labeled Amount (mg)	Amount Found (mg)	% Recovery
Tablet Batch 1	100	Report Value	Report Value
Tablet Batch 2	100	Report Value	Report Value
Tablet Batch 3	100	Report Value	Report Value

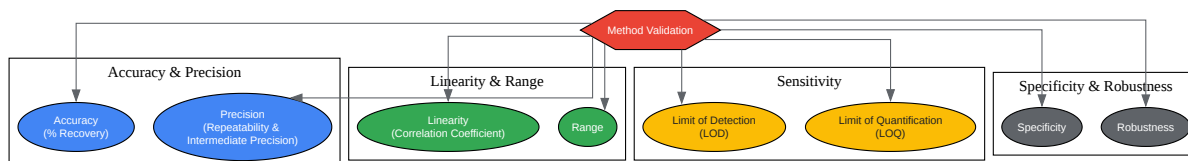
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation parameters.



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Caption: Experimental workflow for spectrophotometric determination.



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Caption: Key parameters for analytical method validation.

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